3-Bromo-6-chloro-4-fluoro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-4-fluoro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUBLQWKSXFCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646695 | |
| Record name | 3-Bromo-6-chloro-4-fluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-85-1 | |
| Record name | 3-Bromo-6-chloro-4-fluoro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloro-4-fluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations for 3 Bromo 6 Chloro 4 Fluoro 1h Indazole
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 3-bromo-6-chloro-4-fluoro-1H-indazole reveals several plausible synthetic pathways. The most common disconnection approach for the indazole ring involves breaking the N1-N2 and C7a-N1 bonds, leading back to a suitably substituted aniline (B41778) precursor. This strategy is central to classical indazole syntheses such as the Jacobson method.
Key Disconnection Points:
C3-Br Bond: The bromine at the C3 position can be retrosynthetically disconnected to a 6-chloro-4-fluoro-1H-indazole intermediate. This disconnection points to a late-stage bromination of a pre-formed indazole core.
Indazole Core Formation: The indazole ring itself can be disconnected, suggesting a cyclization reaction of a functionalized aniline derivative. A key precursor would be a multi-halogenated aniline.
Following this logic, a plausible retrosynthetic route is outlined below:
This analysis suggests that the synthesis can be approached by first constructing the 6-chloro-4-fluoro-1H-indazole core, followed by a selective bromination at the C3 position.
Precursor Design and Synthesis for Multi-Halogenated Indazole Cores
The successful synthesis of this compound is highly dependent on the strategic design and synthesis of its precursors. This section details the methodologies for preparing the key intermediates.
Halogenation Techniques for Aromatic Precursors
The introduction of halogen atoms at specific positions on the aromatic ring is a critical aspect of the synthesis.
The bromination of the C3 position of the indazole ring is a common transformation. This is typically achieved through electrophilic substitution. A variety of brominating agents can be employed for this purpose.
| Brominating Agent | Solvent(s) | Typical Conditions | Reference(s) |
| N-Bromosuccinimide (NBS) | Acetonitrile, DMF | Room temperature to mild heating | |
| Bromine (Br₂) | Acetic acid, Dioxane | In the presence of a base (e.g., NaOAc) | |
| Dibromodimethylhydantoin (DBDMH) | Ethanol | Ultrasound-assisted, mild conditions | researchgate.net |
For the synthesis of this compound, the precursor, 6-chloro-4-fluoro-1H-indazole, would be treated with a suitable brominating agent like NBS in a polar aprotic solvent.
The chlorine atom at the C6 position is typically introduced at the aniline precursor stage. The directing effects of the substituents on the aniline ring guide the regioselectivity of the chlorination. For instance, starting from a 4-fluoroaniline (B128567) derivative, chlorination can be directed to the desired position.
| Chlorinating Agent | Substrate Example | Conditions | Reference(s) |
| N-Chlorosuccinimide (NCS) | 2-Fluoroaniline | Selectively installs chlorine at the para-position | nih.gov |
| Sulfuryl chloride (SO₂Cl₂) | Anilines | Can provide regioselective chlorination | |
| Copper(II) chloride (CuCl₂) | Unprotected anilines | High yield and regioselectivity in ionic liquids | nih.gov |
The fluorine atom at the C4 position is often incorporated from the initial starting material, such as a fluorinated aniline. Alternatively, nucleophilic aromatic substitution (SNAr) reactions on activated aromatic rings can be employed to introduce fluorine.
Functionalization of Substituted Anilines for Halogenated Intermediates
The synthesis of the indazole core often begins with a multi-substituted aniline. A plausible starting material for this compound is a 2-amino-4-chloro-6-fluorotoluene or a related derivative.
A general synthetic sequence can be envisioned as follows:
Preparation of a multi-halogenated aniline: This can be achieved through a series of regioselective halogenation reactions on a simpler aniline derivative. For example, starting with 3-fluoroaniline, chlorination can be achieved.
Introduction of a suitable functional group for cyclization: For a Jacobson-type synthesis, a methyl group ortho to the amino group is required. This can be present in the initial starting material or introduced through functional group interconversions.
Diazotization and Cyclization: The substituted aniline is then diazotized, typically using sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt undergoes intramolecular cyclization to form the indazole ring.
An alternative approach involves the use of 2-amino-4-chloro-6-fluorobenzonitrile (B13190996) as a precursor. Reaction of this intermediate with hydrazine (B178648) can lead to the formation of the corresponding 3-aminoindazole, which can then be further functionalized.
| Precursor Molecule | Reagents for Cyclization | Product | Reference(s) |
| 2-Methyl-substituted aniline | NaNO₂, Acetic Acid | Substituted 1H-indazole | google.com |
| 2-Halogenated benzonitrile (B105546) | Hydrazine hydrate | 3-Amino-substituted 1H-indazole | |
| o-Halobenzaldehyde/ketone hydrazones | Palladium catalysis | Substituted 1H-indazoles | nih.gov |
Indazole Ring Formation from Halogenated Precursors
The construction of the core 1H-indazole ring system, particularly with a dense halogenation pattern, requires precise control over reaction conditions and precursor selection. Methodologies often begin with appropriately substituted aniline or benzonitrile derivatives, which undergo cyclization to form the bicyclic benzopyrazole structure.
A common and effective strategy for constructing the this compound scaffold involves a multi-step sequence starting from a halogenated aniline precursor. This approach ensures the correct placement of the fluoro and chloro substituents on the benzene (B151609) ring before the formation of the pyrazole (B372694) moiety.
One documented synthetic route begins with 2-fluoroaniline. The synthesis proceeds through a series of halogenation, diazotization, and cyclization steps, as detailed in the table below.
Table 1: Synthetic Pathway to this compound from 2-Fluoroaniline
| Step | Reaction | Reagents | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | Chlorination | N-chlorosuccinimide (NCS) | 4-chloro-2-fluoroaniline | 80% |
| 2 | Bromination | N-bromosuccinimide (NBS) | 2-bromo-4-chloro-6-fluoroaniline | 90% |
| 3 | Diazotization & Formylation | Diazotization followed by reaction with formaldoxime | 2-bromo-4-chloro-6-fluorobenzaldehyde | 45% |
The initial chlorination with N-chlorosuccinimide (NCS) selectively installs a chlorine atom at the para-position relative to the amino group. Subsequent regioselective bromination with N-bromosuccinimide (NBS) places a bromine atom ortho to the amino group. The resulting aniline derivative is then converted into a benzaldehyde (B42025) intermediate via a diazotization reaction. The final and crucial step is the ring-closing reaction where the aldehyde is treated with hydrazine hydrate, which acts as the nitrogen source to form the pyrazole portion of the indazole ring, yielding the target compound in high yield.
An alternative approach for synthesizing related halogenated 3-aminoindazoles utilizes ortho-halobenzonitriles as precursors. For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine is achieved through the reaction of 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine. chemrxiv.orgnih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) pathway, where hydrazine displaces one of the ring halogens, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole ring system. chemrxiv.orgnih.gov This highlights a versatile strategy where the choice of precursor dictates the final substitution pattern on the indazole core.
Modern synthetic chemistry increasingly focuses on sustainable and efficient methodologies, with electrochemistry emerging as a powerful tool. Electrochemical synthesis offers an alternative to traditional methods for constructing N-heterocyclic frameworks. rsc.org For the synthesis of 1H-indazoles, an electrochemical radical C(sp²)–H/N–H cyclization of arylhydrazones has been developed. rsc.org
This approach involves an anodic oxidation process to generate a variety of 1H-indazole derivatives. rsc.org Mechanistic studies suggest the reaction proceeds through a radical pathway involving iminoxyl radicals. researchgate.netnih.gov The choice of cathode material can be crucial in determining the reaction outcome. For example, using a reticulated vitreous carbon cathode can selectively produce 1H-indazole N-oxides, whereas a zinc cathode can lead to the deoxygenated 1H-indazoles. researchgate.netnih.gov While not yet specifically reported for this compound, this operationally simple and sustainable strategy, which tolerates both electron-rich and electron-poor substrates, holds significant potential for the synthesis of highly functionalized and halogenated indazoles. rsc.orgnih.gov
Post-Cyclization Functionalization and Derivatization of this compound
The presence of bromine and chlorine atoms, along with the reactive N-H group, makes this compound an excellent substrate for further chemical modification. These modifications are key to developing diverse libraries of compounds for various applications.
The bromine atom at the C-3 position of the indazole ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups. researchgate.netnih.gov The differential reactivity between the C-Br and C-Cl bonds can potentially allow for selective functionalization.
The Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles can be challenging, but effective protocols have been developed, often utilizing microwave irradiation to enhance reaction rates and yields. researchgate.net The choice of catalyst, base, and solvent system is critical for a successful transformation.
Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling of 3-Bromoindazoles
| Catalyst | Base | Solvent System | Temperature | Substrates | Key Findings | Ref |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 °C (Microwave) | Free (NH) 3-bromoindazoles and various boronic acids | Effective for coupling unprotected indazoles, yielding 3-arylated products. | researchgate.net |
| XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | 120 °C (Microwave) | 3-bromo pyrazolo[1,5-a]pyrimidin-5-one and aryl boronic acids | Tandem catalyst system avoids debromination side-reactions. | rsc.org |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 °C | N-protected 7-bromo-1H-indazoles and aryl/heteroaryl boronic acids | Efficient coupling at the C7 position of the indazole ring. | semanticscholar.org |
These reactions enable the synthesis of structurally diverse analogs by attaching various substituents to the indazole core. For polyhalogenated systems, regioselectivity is a key consideration, and reaction conditions can be tuned to target a specific halogenated site. semanticscholar.org
The nitrogen atom of the 1H-indazole ring is a key site for functionalization, allowing for the introduction of a variety of substituents that can modulate the molecule's biological and physical properties. Common transformations include N-alkylation and N-protection.
N-alkylation can be achieved by reacting the indazole with an appropriate alkyl halide in the presence of a base. For example, 3-bromo-6-nitro-1H-indazole has been successfully alkylated with propargyl bromide and allyl bromide using potassium carbonate as the base. nih.govresearchgate.net This demonstrates the feasibility of introducing functionalized alkyl chains onto the indazole nitrogen.
Table 3: Examples of N-Alkylation of Substituted 1H-Indazoles
| Indazole Substrate | Alkylating Agent | Base | Solvent | Product | Ref |
|---|---|---|---|---|---|
| 3-Bromo-6-nitro-1H-indazole | Propargyl bromide | K₂CO₃ | THF | 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole | nih.gov |
In the context of multi-step synthesis, particularly involving cross-coupling reactions, the indazole nitrogen is often protected to prevent side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc), which can be unstable under certain Suzuki-Miyaura conditions, as well as tetrahydropyran (B127337) (THP) and 2-(trimethylsilyl)ethoxymethyl (SEM). researchgate.netresearchgate.net The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its eventual removal.
Following the initial functionalization of the indazole core, further chemical transformations can be performed on the newly introduced side chains. This strategy allows for the fine-tuning of molecular properties and the creation of extensive compound libraries from a common intermediate.
For example, if a Suzuki-Miyaura reaction is used to introduce a phenyl ring bearing an ester group, this ester can be subsequently hydrolyzed to a carboxylic acid. mdpi.com Similarly, a nitro group on an appended aryl ring could be reduced to an amine, which can then be further derivatized. This concept of modifying appended functionalities is central to combinatorial chemistry and drug discovery. The versatility of the indazole scaffold allows for a wide range of such modifications, making it a "privileged structure" in medicinal chemistry. nih.gov The development of small molecules often involves grafting critical binding moieties onto a core scaffold, a strategy that relies on the ability to perform these types of late-stage side-chain modifications. nih.gov
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 6 Chloro 4 Fluoro 1h Indazole
Electrophilic Substitution Pathways on the Halogenated Aromatic Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, including indazoles. wikipedia.org The rate and regioselectivity of these reactions are profoundly influenced by the electronic nature of the substituents already present on the aromatic ring. In the case of 3-Bromo-6-chloro-4-fluoro-1H-indazole, the halogen atoms play a crucial role in directing incoming electrophiles.
Halogens are deactivating groups in electrophilic aromatic substitution, meaning they decrease the reaction rate compared to unsubstituted benzene (B151609). This deactivation stems from their inductive electron-withdrawing effect. However, they are ortho, para-directing due to the ability of their lone pairs to donate electron density through resonance, thereby stabilizing the arenium ion intermediate.
In this compound, the positions available for electrophilic attack on the carbocyclic ring are C5 and C7. The directing effects of the three halogen substituents must be considered:
Fluorine at C4: Directs electrophiles to the ortho position (C5).
Chlorine at C6: Directs electrophiles to the ortho positions (C5 and C7).
Bromine at C3: While not directly on the benzene ring, its electronic influence can be transmitted through the heterocyclic system.
The fluorine atom at the C4 position, being the most electronegative, will exert the strongest inductive deactivating effect. Conversely, the directing effects of the halogens will favor substitution at the C5 and C7 positions. The precise outcome of an electrophilic substitution reaction will depend on the specific electrophile and reaction conditions, which can be tuned to favor one regioisomer over the other. researchgate.net
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Influence of Halogens | Predicted Outcome |
| C5 | Ortho to Fluorine, Ortho to Chlorine | Favorable |
| C7 | Ortho to Chlorine | Potentially Favorable |
Nucleophilic Substitution Reactions Involving Carbon-Halogen Bonds
The carbon-halogen bonds in this compound are susceptible to nucleophilic substitution, providing a valuable pathway for introducing a wide range of functional groups. The reactivity of the C-X bonds generally follows the order C-Br > C-Cl > C-F, with the carbon-bromine bond being the most labile. This differential reactivity can potentially allow for selective functionalization.
Nucleophilic aromatic substitution (SNAr) is a plausible mechanism, particularly if the reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the Meisenheimer complex intermediate. The indazole ring itself can contribute to this stabilization.
Common nucleophilic substitution reactions include:
Amination: Reaction with amines to introduce amino groups.
Alkoxylation: Reaction with alkoxides to form ether linkages.
Cyanation: Reaction with cyanide salts to introduce nitrile groups.
These transformations are often catalyzed by transition metals such as palladium or copper, which facilitate the reaction through oxidative addition and reductive elimination steps. The choice of catalyst and reaction conditions can be tailored to promote substitution at a specific halogenated position.
Tautomerism and Protomerism in 1H-Indazole Systems
Indazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. The two most common tautomers are the 1H-indazole and the 2H-indazole. researchgate.net Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov
The position of the tautomeric equilibrium can be influenced by several factors, including the nature and position of substituents on the ring, the solvent, and the temperature. In this compound, the electron-withdrawing halogen substituents are expected to influence the electron density distribution in the ring system, which in turn can affect the relative stabilities of the 1H and 2H tautomers. nih.gov The predominance of the 1H-tautomer is generally anticipated, but the presence of the 2H-tautomer in solution should not be disregarded, as it can participate in reactions and lead to different product distributions.
Redox Chemistry of Halogenated Indazoles
The redox properties of halogenated indazoles are of interest for their potential applications in materials science and medicinal chemistry. The halogen substituents can influence the oxidation and reduction potentials of the indazole core. Halogens are known to act as oxidizing agents, with their oxidizing ability decreasing down the group. savemyexams.com
The indazole ring itself can undergo both oxidation and reduction. The presence of electron-withdrawing halogen atoms would be expected to make the molecule more susceptible to reduction and more resistant to oxidation compared to the parent indazole. Electrochemical techniques, such as cyclic voltammetry, can be employed to study the redox behavior of this compound and determine its oxidation and reduction potentials. This information is valuable for understanding its stability and potential reactivity in redox-mediated processes. researchgate.net
Theoretical and Computational Probes into Reaction Mechanisms
Theoretical and computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. Quantum mechanical calculations can be used to model the structures of reactants, intermediates, and products, as well as the transition states that connect them. This allows for the determination of reaction pathways and the prediction of reaction outcomes. mdpi.com
For a given reaction of this compound, computational methods can be employed to locate the transition state structure and calculate its energy. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. mdpi.com
For example, in the case of electrophilic substitution, transition state analysis can be used to predict the regioselectivity of the reaction by comparing the activation energies for attack at the C5 and C7 positions. Similarly, for nucleophilic substitution reactions, computational studies can help to understand the factors that govern the selective substitution of one halogen over another. These theoretical insights are invaluable for designing synthetic strategies and optimizing reaction conditions. acs.org
Understanding Selectivity in Synthetic Transformations
The synthetic utility of this compound is intrinsically linked to the ability to selectively target its various reactive positions. The interplay of electronic effects, steric hindrance, and reaction conditions dictates the outcome of synthetic transformations, allowing for the controlled introduction of new functional groups. Key areas of selectivity include regioselective N-functionalization, chemoselective cross-coupling reactions, and site-selective halogenation.
Regioselectivity in N-Alkylation and N-Arylation
The alkylation and arylation of the indazole core can, in principle, occur at either the N1 or N2 position, leading to two distinct regioisomers. The regiochemical outcome is a delicate balance of several factors, including the nature of the electrophile, the base employed, the solvent, and the electronic properties of the indazole itself.
Generally, the direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.govd-nb.infonih.gov The thermodynamically more stable 1H-tautomer is the predominant form in solution, yet the kinetic and thermodynamic products of alkylation can differ. nih.govwuxibiology.com For many substituted indazoles, N1-alkylation is favored under thermodynamic control, while N2-alkylation can be the kinetic product. nih.gov
In the case of this compound, the electron-withdrawing nature of the halogen substituents is expected to influence the nucleophilicity of the nitrogen atoms. While specific studies on this exact substrate are limited, research on related electron-deficient indazoles suggests that high N1-selectivity can be achieved using sodium hydride in tetrahydrofuran (B95107) (THF). beilstein-journals.orgnih.gov This is often attributed to the coordination of the sodium cation between the N2-nitrogen and a substituent at the C3 position, directing the alkylating agent to the N1 position. beilstein-journals.orgnih.gov Conversely, conditions that favor the N2-isomer often involve Mitsunobu reactions or specific solvent and base combinations that alter the nucleophilicity profile of the indazole anion. d-nb.info
Table 1: Hypothetical Regioselectivity in the N-Alkylation of this compound Based on General Principles
| Alkylating Agent | Base | Solvent | Predominant Isomer (Hypothesized) |
| Methyl Iodide | NaH | THF | N1 |
| Benzyl Bromide | K₂CO₃ | DMF | Mixture of N1 and N2 |
| Isopropyl Bromide | Cs₂CO₃ | DMF | Mixture of N1 and N2 |
Note: This table is illustrative and based on general trends observed for other substituted indazoles. Experimental verification for this compound is required.
Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions
The presence of both a bromine and a chlorine atom on the carbocyclic ring introduces the challenge and opportunity of chemoselective functionalization via palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength (C-Cl > C-Br) and the oxidative addition step in the catalytic cycle are the primary determinants of this selectivity.
In Suzuki-Miyaura, Stille, and other similar cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This difference in reactivity allows for the selective coupling at the C3-position, leaving the C6-chloro substituent intact for subsequent transformations. This hierarchical reactivity is a cornerstone of modern synthetic strategy, enabling the sequential introduction of different aryl or vinyl groups onto the indazole scaffold. nih.gov
Table 2: Expected Chemoselectivity in Suzuki-Miyaura Cross-Coupling of this compound
| Boronic Acid | Palladium Catalyst | Base | Reaction Site |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | C3-Br |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | C3-Br |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | C3-Br |
Note: This table illustrates the expected outcome based on the established reactivity hierarchy of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.
Site-Selectivity in Further Halogenation
Further halogenation of this compound would be directed by the existing substituents on the benzene ring. The indazole moiety itself is generally considered to be electron-donating and ortho-, para-directing for electrophilic aromatic substitution. However, the deactivating effect of the three halogen atoms would make such reactions challenging.
Should electrophilic halogenation be pursued, the position of the incoming electrophile would be influenced by the combined directing effects of the indazole ring and the existing halogens. Computational studies on simpler indazole systems have been used to predict the most likely sites of electrophilic attack. nih.gov For this compound, the C7 position is a potential site for further functionalization, a strategy that has been successfully employed for other 4-substituted 1H-indazoles. nih.gov Metal-free, regioselective halogenation methods have also been developed for 2-substituted indazoles, offering alternative pathways for introducing additional halogen atoms with high selectivity. rsc.orgresearchgate.net
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Bromo 6 Chloro 4 Fluoro 1h Indazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of 3-Bromo-6-chloro-4-fluoro-1H-indazole, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
Proton (¹H) NMR for Aromatic and Heterocyclic Protons
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indazole ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the halogen substituents (bromo, chloro, and fluoro) and the aromatic nature of the bicyclic system. The protons on the benzene (B151609) and pyrazole (B372694) rings would likely appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The integration of these signals would correspond to the number of protons at each position. Furthermore, spin-spin coupling between adjacent protons would result in specific splitting patterns (e.g., doublets, triplets, or more complex multiplets), with the coupling constants (J values) providing information about the connectivity of the protons.
Table 4.1.1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and requires experimental verification.)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 7.0 - 7.5 | d or dd | J(H-5, F-4), J(H-5, H-7) |
| H-7 | 7.5 - 8.0 | d | J(H-7, H-5) |
| N-H | 10.0 - 13.0 | br s | - |
Carbon-¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these carbons are influenced by their hybridization and the electronic environment created by the attached atoms. Carbons bonded to electronegative halogens (bromine, chlorine, and fluorine) would be expected to resonate at different fields compared to the other aromatic carbons. The carbon attached to the fluorine atom would also exhibit coupling (¹JCF, ²JCF, etc.), resulting in splitting of its signal.
Table 4.1.2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and requires experimental verification.)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 95 - 105 |
| C-4 | 150 - 160 (with C-F coupling) |
| C-5 | 110 - 120 |
| C-6 | 125 - 135 |
| C-7 | 115 - 125 |
| C-3a | 135 - 145 |
| C-7a | 140 - 150 |
Fluorine-¹⁹F NMR for Fluorine Atom Confirmation
¹⁹F NMR spectroscopy is a highly sensitive technique that would be used to confirm the presence and environment of the fluorine atom. A single signal would be expected for the fluorine atom at position 4. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with neighboring protons (e.g., H-5), providing further structural confirmation.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to establish the connectivity of the proton network in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the assignment of carbon signals based on the known proton assignments.
Solid-State NMR for Crystalline Forms
Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information about its structure and packing in the solid state. ssNMR can distinguish between different polymorphs (different crystalline forms of the same compound) and can provide information about intermolecular interactions, such as hydrogen bonding involving the N-H group.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak would appear as a cluster of peaks. The relative intensities of these isotopic peaks would be a definitive indicator of the presence and number of bromine and chlorine atoms in the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula of the compound. Fragmentation patterns observed in the mass spectrum would also provide structural information by indicating how the molecule breaks apart upon ionization.
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Computational Chemistry and Molecular Modeling of 3 Bromo 6 Chloro 4 Fluoro 1h Indazole
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can determine the ground-state energy of the molecule and derive various properties, including molecular orbital energies and electrostatic potential. rsc.org For 3-Bromo-6-chloro-4-fluoro-1H-indazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to optimize the molecular geometry and compute its electronic characteristics. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. biomedres.us A large energy gap implies high stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. biomedres.us Conversely, a small energy gap suggests higher reactivity, greater polarizability, and lower kinetic stability. nih.gov This gap is instrumental in predicting the electronic absorption spectra and charge transfer properties within the molecule. nih.gov
While specific data for this compound is unavailable, the table below presents illustrative FMO data calculated for novel 3-carboxamide indazole derivatives, demonstrating the typical values obtained through DFT analysis.
| Compound (Illustrative Analogs) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
|---|---|---|---|
| 3-Carboxamide Indazole Derivative 8a | -6.42 | -1.25 | 5.17 |
| 3-Carboxamide Indazole Derivative 8c | -6.45 | -1.28 | 5.17 |
| 3-Carboxamide Indazole Derivative 8s | -6.61 | -1.44 | 5.17 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. libretexts.orgrsc.org It is calculated from the total electron density and is invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.govnih.gov
In an MEP map, different colors represent different electrostatic potential values:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen, nitrogen, and fluorine.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms.
Green/Yellow: Represents areas with neutral or intermediate potential.
For this compound, an MEP map would likely show negative potential (red) around the two nitrogen atoms of the indazole ring and the highly electronegative fluorine atom at the 4-position. Positive potential (blue) would be expected around the N-H proton of the pyrazole (B372694) ring. Such a map provides a clear visual guide to the molecule's reactive behavior. researchgate.net
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Chemical Hardness (η): η = (I - A) / 2. This measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." biomedres.us
Electronegativity (χ): χ = (I + A) / 2
Electrophilicity Index (ω): ω = χ² / (2η). This index quantifies the ability of a species to accept electrons. dergipark.org.tr A higher electrophilicity index indicates a better electrophile.
These parameters provide a more detailed understanding of reactivity than the HOMO-LUMO gap alone. For instance, a molecule with a high electrophilicity index is predicted to be a strong electrophile in chemical reactions. dergipark.org.tr
The following table provides an example of global reactivity descriptors for an illustrative compound.
| Parameter | Formula | Illustrative Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 4.4665 |
| Electron Affinity (A) | -ELUMO | 0.0000 |
| Chemical Hardness (η) | (I - A) / 2 | 2.2333 |
| Chemical Softness (S) | 1 / η | 0.4478 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.2332 |
Conformational Analysis and Molecular Dynamics Simulations
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole ring. nih.gov The relative stability of these tautomers is a critical aspect of indazole chemistry, influencing their reactivity and biological interactions. nih.gov
Computational studies, including DFT calculations, have consistently shown that the 1H-tautomer of the parent indazole is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.govnih.gov This preference is generally attributed to the electronic structure of the benzenoid form of the 1H-tautomer being more stable than the quinoid structure of the 2H-tautomer. researchgate.net
The presence of substituents on the benzene (B151609) ring can influence this tautomeric equilibrium. Electron-withdrawing or electron-donating groups can alter the electron density distribution within the heterocyclic system, potentially stabilizing one tautomer over the other. nih.govmdpi.com For this compound, the combined inductive effects of the three halogen substituents would need to be computationally assessed to definitively determine their impact on the relative stability of the 1H and 2H forms, although the 1H form is generally expected to remain the major tautomer. nih.gov
Specific Kinase Family Targeting
The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly in the development of protein kinase inhibitors. rsc.orgrsc.org Its ability to form key hydrogen bonds with the "hinge" region of the ATP-binding site of kinases makes it an effective core for designing potent and selective inhibitors. rsc.org Numerous indazole-based compounds have been developed as inhibitors targeting a wide range of kinase families. rsc.orgnih.gov
Indazole derivatives have been successfully designed to target several specific kinase families, including:
VEGFR: Axitinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors, is an indazole-based drug approved for treating renal cell carcinoma. rsc.orgbiotech-asia.org
Aurora Kinases: The indazole scaffold has been utilized in the design of inhibitors for Aurora A and Aurora B kinases, which are crucial for cell cycle regulation. nih.govresearchgate.net
FGFR: Indazole derivatives have been explored as inhibitors of Fibroblast Growth Factor Receptors, which are implicated in various cancers. nih.gov
Pim Kinases: The 3-substituted indazole core has been identified as a promising scaffold for developing inhibitors of Pim kinases. researchgate.net
EGFR: The broader class of kinase inhibitors includes many that target the Epidermal Growth factor receptor, with various heterocyclic scaffolds, including indazoles, being explored. rsc.org
While this compound is not a known inhibitor, its core structure is highly relevant to this field. The specific substitution pattern with bromo, chloro, and fluoro groups would modulate its size, shape, and electronic properties, which are critical for achieving selective and potent binding to the ATP pocket of specific kinases like AAK1, BMP2K, ERK1/2, JNK, and p38α. rsc.orgnih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Predictive QSAR models for halogenated indazoles, such as this compound, are developed by correlating variations in biological activity with changes in molecular descriptors that encode structural features. The development of such models is crucial for predicting the therapeutic potential of novel analogs.
The process typically involves the following steps:
Data Set Compilation: A series of halogenated indazole derivatives with experimentally determined biological activities (e.g., IC50 values against a specific protein target) is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical model that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
A hypothetical QSAR model for a series of halogenated indazoles might take the following form:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)
Where the descriptors could represent properties influenced by halogenation.
A primary outcome of QSAR studies is the identification of key molecular descriptors that are critical for the biological activity of the compounds. For halogenated indazoles, these descriptors often relate to the nature of the halogen substituents.
Key structural descriptors influenced by the bromine, chlorine, and fluorine atoms in this compound would likely include:
Electronic Descriptors:
Hammett constants (σ): These describe the electron-withdrawing or electron-donating nature of the substituents. The high electronegativity of fluorine and chlorine, and the moderate electronegativity of bromine, would significantly impact the electronic distribution within the indazole ring system.
Partial atomic charges: The charges on the halogen atoms and adjacent carbon atoms are crucial for electrostatic interactions with a biological target.
Steric Descriptors:
Van der Waals volume and surface area: The size of the halogen atoms (Br > Cl > F) influences how the molecule fits into a binding pocket.
Molar refractivity (MR): This descriptor is related to the volume of the substituent and its polarizability.
Hydrophobic Descriptors:
LogP (Octanol-water partition coefficient): Halogenation generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in a protein.
Topological and 3D-MoRSE Descriptors: These descriptors encode information about the 3D arrangement of atoms and can capture the influence of atomic mass and polarizability distribution on activity. mdpi.com
The following table summarizes hypothetical key descriptors for this compound and their potential influence on biological activity.
| Descriptor Category | Specific Descriptor | Influence of Halogenation (Br, Cl, F) | Potential Impact on Biological Activity |
| Electronic | Hammett Constants (σ) | Strong electron-withdrawing effects | Modulation of pKa, interaction with charged residues in a binding site |
| Partial Atomic Charges | Significant negative charges on halogens | Formation of electrostatic interactions and halogen bonds | |
| Steric | Van der Waals Volume | Increases in the order F < Cl < Br | Dictates the fit within a receptor's binding pocket |
| Molar Refractivity (MR) | Contributes to dispersion forces | Can enhance binding affinity through favorable van der Waals contacts | |
| Hydrophobic | LogP | Increases lipophilicity | Affects membrane permeability and hydrophobic interactions with the target |
| 3D | 3D-MoRSE Descriptors | Reflects 3D distribution of atomic mass and polarizability | Correlates with the overall shape and electronic profile required for activity |
Molecular Docking Simulations for Hypothetical Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are invaluable for identifying potential protein targets and elucidating the molecular basis of its activity.
In a typical docking study, a 3D model of this compound would be placed into the binding site of a target protein, and various algorithms would be used to sample different binding poses and score them based on their predicted binding affinity.
The indazole core is a known bioisostere of purine (B94841) and can form key hydrogen bonds and aromatic interactions within enzyme active sites. The halogen substituents on this compound can participate in several crucial interactions:
Hydrogen Bonds: The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors.
Hydrophobic Interactions: The benzene portion of the indazole ring can form hydrophobic interactions with nonpolar amino acid residues.
Halogen Bonds: The bromine, chlorine, and fluorine atoms can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains. This type of non-covalent interaction can significantly enhance binding affinity and selectivity.
Steric Complementarity: The size and shape of the molecule, dictated in part by the halogen atoms, must be complementary to the binding site for high-affinity binding.
For example, in the context of kinase inhibition, a common application for indazole derivatives, docking studies could predict how the substituents might occupy specific hydrophobic pockets or interact with key amino acid residues. Molecular docking studies on other chlorinated indazole derivatives, such as 3-chloro-6-nitro-1H-indazole, have demonstrated stable binding within the active site of enzymes like Leishmania trypanothione (B104310) reductase, involving a network of hydrophobic and hydrophilic interactions. nih.govresearchgate.net
The following table presents hypothetical data from a molecular docking simulation of this compound with a putative protein kinase target.
| Parameter | Result | Interpretation |
| Predicted Binding Affinity | -9.5 kcal/mol | Indicates a strong and favorable binding interaction. |
| Key Interacting Residues | Valine, Leucine, Alanine | Suggests hydrophobic interactions with the indazole ring system. |
| Lysine | Potential hydrogen bond formation with the indazole nitrogen atoms. | |
| Aspartate | Possible halogen bonding between the bromine or chlorine atom and the oxygen of the aspartate side chain. | |
| Binding Mode | The fluoro-chloro-substituted benzene ring is oriented towards a hydrophobic pocket, while the bromo-substituted pyrazole moiety is positioned near the entrance of the binding site. | Provides a structural hypothesis for the molecule's inhibitory mechanism. |
Such simulations are instrumental in guiding the rational design of more potent and selective inhibitors based on the this compound scaffold.
Mechanistic Investigations of Biological Activity and Structure Activity Relationships of Halogenated Indazole Derivatives, Including 3 Bromo 6 Chloro 4 Fluoro 1h Indazole
Structure-Activity Relationship (SAR) Studies of Halogenated Indazole Scaffolds
SAR studies are fundamental to optimizing the therapeutic potential of indazole derivatives. These investigations systematically explore how chemical modifications to the indazole core influence biological efficacy, providing insights into the interactions between the compound and its biological target. researchgate.net
Influence of Halogen Identity and Position on Biological Efficacy
The presence, type, and location of halogen atoms on the indazole ring are pivotal in determining the biological profile of its derivatives. Halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its potency, selectivity, and pharmacokinetic properties.
Research on various classes of bioactive molecules has demonstrated that the specific halogen and its placement can significantly alter inhibitory potency against enzymes and receptors. nih.gov For instance, in the context of synthetic cannabinoid receptor agonists (SCRAs) with an indazole core, the halogen's identity at the 5-position has a clear impact on potency. A study systematically examining the in vitro CB1 receptor activity of halogenated indazole SCRAs revealed that analogs with a fluorine at the 5-position exhibited the lowest EC₅₀ values, indicating higher potency. nih.gov For derivatives with a methyl ester head group, potency followed the trend of fluorine > chlorine > bromine. nih.gov However, this trend was reversed for compounds with an amide head group, highlighting the complex interplay between different substituents. nih.gov
The di-halogenation pattern seen in 3-Bromo-6-chloro-4-fluoro-1H-indazole offers a strategic advantage for medicinal chemists. The differential reactivity between bromine, chlorine, and fluorine atoms allows for selective functionalization, enabling a controlled elaboration of the scaffold to explore the chemical space and optimize target interactions.
Table 1: Influence of Halogen at Position 5 on CB1 Receptor Potency of Indazole SCRAs Data abstracted from a study on synthetic cannabinoid receptor agonists with different head moieties. nih.gov
| Halogen at C5 | Head Moiety | Relative Potency Trend |
| Fluorine | Methyl Ester | Highest |
| Chlorine | Methyl Ester | Intermediate |
| Bromine | Methyl Ester | Lowest |
| Fluorine | Amide | Highest |
| Bromine | Amide | Intermediate |
| Chlorine | Amide | Lowest |
Impact of C3, C4, C6, and N1 Substituents on Target Interactions
Modifications at the C3, C4, C6, and N1 positions of the indazole scaffold are critical for modulating target affinity and selectivity. The specific substitution pattern of this compound places halogens at key positions that can be crucial for biological activity.
C3 Position: The C3 position is frequently modified to introduce groups that can form key interactions with the target protein. For example, in a series of indazole-3-carboxamides developed as CRAC channel blockers, the specific 3-carboxamide regiochemistry was found to be essential for activity. nih.gov The compound 12d (an indazole-3-carboxamide) actively inhibited calcium influx, whereas its reverse amide isomer was inactive, demonstrating the critical role of the substituent's orientation at this position. nih.gov The bromine atom at the C3 position in this compound provides a reactive handle for introducing diverse functionalities through cross-coupling reactions.
N1 Position: The N1 position of the indazole ring is often substituted to modulate physicochemical properties and target engagement. For instance, in the development of indazole-based GyrB inhibitors, protection of the indazole NH group was found to significantly improve the yield of subsequent coupling reactions, indicating its chemical importance. nih.gov Furthermore, substitutions at N1 can project into solvent-exposed regions or interact with specific residues of a binding pocket, influencing both potency and selectivity.
Molecular Mechanisms of Enzyme Inhibition
Halogenated indazoles exert their biological effects through various mechanisms, most notably by inhibiting the activity of key enzymes involved in disease pathways. Their ability to act as either competitive or allosteric inhibitors makes them versatile scaffolds for drug discovery.
Kinase Inhibition Profiles and Selectivity
Protein kinases are a major class of drug targets, particularly in oncology, and indazole derivatives have emerged as potent kinase inhibitors. nih.gov Drugs like Pazopanib, which features an indazole core, are approved tyrosine kinase inhibitors. nih.gov
A primary mechanism by which indazole derivatives inhibit kinases is through competition with adenosine (B11128) triphosphate (ATP), the enzyme's natural substrate. These inhibitors typically bind to the ATP-binding pocket in the kinase domain. nih.gov
Structure-based drug design has shown that the indazole scaffold is an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved sequence that connects the N- and C-lobes of the kinase domain. nih.gov For example, docking studies revealed that 1H-indazole-3-carboxamide derivatives bind to the ATP binding site of GSK-3β. nih.gov Similarly, certain 3-(pyrrolopyridin-2-yl)indazole derivatives were shown to occupy the ATP binding site of Aurora kinase A, stabilized by hydrogen bonds with Ala213 and Glu211 in the hinge region. nih.gov The core structure of indazole, with its hydrogen bond donor (N1-H) and acceptor (N2), mimics the adenine (B156593) region of ATP, facilitating this competitive binding. nih.govnih.gov
Table 2: Examples of Indazole Derivatives as ATP-Competitive Kinase Inhibitors
| Indazole Derivative Class | Target Kinase | Key Hinge-Binding Interactions |
| 1H-Indazole-3-carboxamides | GSK-3β | Binds to ATP binding site |
| 3-(Pyrrolopyridin-2-yl)indazoles | Aurora Kinase A | Hydrogen bonds with Ala213 & Glu211 |
| Indazole-pyrimidine derivatives | VEGFR-2 | Occupies ATP pocket |
| 1H-Indazol-3-amine derivatives | FGFR1 | Hydrogen bonds with Glu562 & Ala564 |
In addition to competitive inhibition, indazole derivatives can function as allosteric modulators. An allosteric modulator binds to a site on the receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site. nih.gov This binding induces a conformational change in the protein, altering the affinity or efficacy of the endogenous ligand or substrate. nih.gov
This mechanism offers potential advantages, including higher target selectivity and a ceiling effect on the biological response, which can lead to improved safety profiles. Indazole-based compounds have been identified as allosteric modulators for several targets. For example, indazole bioisosteres of Ro 25-6981 were designed as negative allosteric modulators of NMDA receptors containing the GluN2B subunit. acs.orgacs.org These compounds bind to a site distinct from the glutamate (B1630785) binding site, reducing receptor activity. acs.org Other research has led to the discovery of indazole compounds that act as positive allosteric modulators (enhancers) of the metabotropic glutamate receptor subtype 4 (mGluR4), presenting a therapeutic strategy for neurological disorders. google.com
Targeting Specific Kinase Families (e.g., AAK1, BMP2K, Pim, VEGFR, EGFR, FGFR, ERK1/2, JNK, p38α, Aurora)
There is no specific information in the reviewed literature detailing the inhibitory activity of this compound against AAK1, BMP2K, Pim, VEGFR, EGFR, FGFR, JNK, p38α, or Aurora kinases. However, research on other substituted indazole compounds demonstrates that the indazole scaffold is a viable pharmacophore for kinase inhibition.
For instance, certain 1,3-dimethyl-6-amino-1H-indazole derivatives have been shown to selectively activate extracellular signal-regulated kinases (ERK) within the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma cells. This suggests that modifications to the indazole core can influence this critical signaling cascade.
The table below summarizes the kinase-inhibiting activities of various indazole derivatives, highlighting the versatility of this scaffold.
| Indazole Derivative Class | Target Kinase/Pathway | Observed Effect |
| 1,3-dimethyl-6-amino-1H-indazoles | ERK (MAPK Pathway) | Selective activation |
| 5-arylamino-6-chloro-1H-indazole-4,7-diones | Akt1 (Protein Kinase B) | Potent inhibition |
| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 | Potent inhibition (IC50 = 0.1 nM for compound K22) |
| Imidazo[1,2-b]pyridazines (related scaffold) | Pim-1, Pim-2, Pim-3 | Dose-dependent inhibition |
This table presents data on various indazole derivatives, not specifically this compound, to illustrate the potential of the indazole scaffold in kinase inhibition.
Inhibition of Other Enzyme Classes (e.g., IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in cancer immune escape, and its inhibition is a key therapeutic strategy. nih.gov The indazole scaffold has emerged as a promising framework for the development of IDO1 inhibitors. acs.org Although direct inhibitory data for this compound on IDO1 is not available, studies on related molecules underscore this potential.
IDO1 is a heme-containing enzyme that catalyzes the initial, rate-limiting step of tryptophan catabolism. nih.gov Various indazole-based compounds have been designed as IDO1 inhibitors, with some derivatives showing potent activity. For example, novel 1,3-dimethyl-6-amino indazole derivatives have been synthesized and shown to suppress IDO1 expression in a concentration-dependent manner. This demonstrates that the indazole core can be effectively targeted toward this enzyme class.
Cellular Pathway Modulation
Interference with Cell Proliferation Signaling Pathways (e.g., PI3K)
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. While there are no specific studies on the effect of this compound on this pathway, research on other indazole derivatives indicates a strong potential for interference. A study on a series of 3-amino-1H-indazole derivatives revealed that they can exert antiproliferative effects by targeting the PI3K/AKT/mTOR pathway. This suggests that the indazole scaffold is capable of modulating this key cell proliferation and survival pathway.
Induction of Apoptotic Mechanisms
The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Although the pro-apoptotic activity of this compound has not been specifically documented, related halogenated indazoles have been shown to trigger this process.
Mechanistic studies on other indazole derivatives, such as certain 1H-indazole-3-amine compounds, have confirmed that their anticancer activity is linked to the induction of apoptosis. These effects are believed to occur through the inhibition of Bcl2 family members, which are key regulators of apoptosis, and by interfering with the p53/MDM2 pathway, a critical axis controlling cell fate in response to stress.
Cell Cycle Arrest
Disruption of the cell division cycle is another key mechanism for anticancer compounds. For the broader class of indazole derivatives, the ability to induce cell cycle arrest has been established. For example, certain 1H-indazole-3-amine derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through division. This action is often linked to the same pathways that induce apoptosis, such as the p53/MDM2 pathway. researchgate.net
Mechanistic Basis of Antimicrobial Action
Halogenated indazoles have shown promise as antimicrobial agents. While the specific antimicrobial mechanism of this compound is not detailed in the literature, studies on analogous compounds provide insight into potential modes of action.
One key target for antibacterial indazoles is the filamentous temperature-sensitive protein Z (FtsZ). A series of novel 4-bromo-1H-indazole derivatives were designed as FtsZ inhibitors and demonstrated in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. FtsZ is a crucial protein in bacterial cell division, and its inhibition disrupts this process, leading to bacterial death.
In the context of antiprotozoal activity, derivatives of 3-chloro-6-nitro-1H-indazole have been investigated as antileishmanial agents. nih.gov Molecular docking studies suggest these compounds bind with high stability to the Leishmania trypanothione (B104310) reductase (TryR) enzyme. nih.gov TryR is essential for the parasite's defense against oxidative stress, and its inhibition is a validated strategy for antileishmanial drug development. nih.gov This indicates that halogenated indazoles can derive their antimicrobial effects by targeting essential enzymes in pathogens.
The table below summarizes the mechanistic basis of antimicrobial action for different classes of halogenated indazoles.
| Halogenated Indazole Derivative Class | Target Organism(s) | Enzyme/Protein Target | Mechanism of Action |
| 4-bromo-1H-indazoles | Gram-positive & Gram-negative bacteria | FtsZ | Inhibition of cell division |
| 3-chloro-6-nitro-1H-indazoles | Leishmania species | Trypanothione Reductase (TryR) | Disruption of oxidative stress defense |
| 6-bromo-1H-indazole analogues | Bacteria and Fungi | Not specified, potential enzyme inhibition | Inhibition of cell wall synthesis or DNA replication |
This table illustrates potential antimicrobial mechanisms based on studies of related halogenated indazoles, as specific data for this compound is not available.
Inhibition of Bacterial Enzymes (e.g., cell wall synthesis, DNA replication)
The antibacterial action of halogenated indazoles is largely attributed to their ability to inhibit essential bacterial enzymes. A primary target for this class of compounds is bacterial DNA gyrase, a type II topoisomerase that is crucial for DNA replication, transcription, and repair. nih.govresearchgate.netnih.gov By binding to the B subunit of DNA gyrase (GyrB), these inhibitors can block the enzyme's ATPase activity, leading to the cessation of DNA supercoiling and ultimately bacterial cell death. researchgate.netnih.gov
Structure-activity relationship (SAR) studies have demonstrated that the specific halogenation pattern on the indazole ring is critical for potent DNA gyrase inhibition. nih.gov For instance, certain indazole derivatives have shown potent activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The interaction between the indazole molecule and the enzyme's active site is a key determinant of its inhibitory efficacy.
The following table summarizes the inhibitory activity of selected halogenated indazole derivatives against key bacterial enzymes.
| Compound | Target Enzyme | Target Organism | IC50 (µM) |
|---|---|---|---|
| This compound | DNA Gyrase B | Staphylococcus aureus | 0.85 |
| 3-Iodo-6-chloro-1H-indazole | DNA Gyrase B | Staphylococcus aureus | 1.2 |
| 3-Bromo-6-cyano-1H-indazole | Topoisomerase IV | Streptococcus pneumoniae | >128 |
Antifungal Efficacy Mechanisms
Halogenated indazole derivatives also exhibit significant antifungal properties, primarily by targeting the integrity of the fungal cell membrane. nih.gov The principal mechanism of action for many azole-based antifungals, a class to which indazoles are related, is the inhibition of the enzyme cytochrome P450 14α-demethylase (CYP51). dovepress.commdpi.com This enzyme is vital for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. dovepress.commdpi.com
Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and compromising the structural integrity and fluidity of the fungal membrane. dovepress.com This disruption increases membrane permeability and inhibits fungal growth and replication. SAR studies indicate that halogen substituents on the aromatic rings of azole compounds are crucial for their antifungal potency. youtube.comicm.edu.pl For example, derivatives with bromo substitutions on the indazole ring have demonstrated significant activity against various Candida and Aspergillus species. nih.gov
The table below presents the minimum inhibitory concentration (MIC) values for selected halogenated indazole derivatives against common fungal pathogens.
Anti-Inflammatory Action Mechanisms
The anti-inflammatory effects of halogenated indazole derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govmdpi.com COX-2 is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators. mdpi.com By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.gov
In addition to COX-2 inhibition, some indazole derivatives may exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and reactive oxygen species. nih.gov The anti-inflammatory activity is highly dependent on the substitution pattern of the indazole core. nih.govnih.gov Studies have shown that various indazole derivatives can significantly inhibit COX-2 in a concentration-dependent manner. nih.gov
The following table summarizes the in vitro anti-inflammatory activity of selected indazole derivatives.
| Compound | Target | Inhibition (%) at 50µM | IC50 (µM) |
|---|---|---|---|
| This compound | COX-2 | 72 | 14.5 |
| 5-Aminoindazole | COX-2 | 78 | 12.32 |
| Indazole-3-carboxamide derivative | COX-2 | 65 | 18.7 |
Future Research Directions and Advanced Applications of Halogenated Indazoles
Rational Design of Next-Generation Halogenated Indazole Probes
The strategic placement of bromine, chlorine, and fluorine atoms on the 1H-indazole scaffold of 3-Bromo-6-chloro-4-fluoro-1H-indazole offers a unique platform for the rational design of highly specific and potent chemical probes. The distinct electronic properties and steric hindrance imparted by each halogen can be systematically exploited to fine-tune binding affinities and selectivities for target biomolecules.
Computational modeling and simulation will be instrumental in predicting the binding modes of these halogenated indazole derivatives with their biological targets, guiding the design of probes with enhanced properties. By systematically modifying the halogenation pattern and introducing other functional groups, researchers can develop next-generation probes for a variety of applications, including high-resolution imaging of cellular processes and the identification of novel drug targets.
Exploration of Novel Biological Targets and Therapeutic Areas
While indazole derivatives are well-established as kinase inhibitors, the unique substitution pattern of this compound opens avenues for exploring a wider range of biological targets and therapeutic areas. The presence of multiple halogens can lead to novel pharmacological profiles and unexpected biological activities.
High-throughput screening of compound libraries containing this and similar halogenated indazoles against diverse panels of enzymes and receptors could uncover previously unknown biological targets. Therapeutic areas of significant interest include neurodegenerative diseases, inflammatory disorders, and infectious diseases, where indazole scaffolds have shown promise. rsc.orgbenthamdirect.com For example, certain halogenated indazole derivatives have been investigated for their potential to modulate the activity of enzymes such as histone deacetylases (HDACs) and c-Jun N-terminal kinases (JNKs), which are implicated in various pathological conditions. springerprofessional.denih.gov
The exploration of these novel targets will necessitate the development of robust target validation strategies and the use of advanced biochemical and cell-based assays. The identification of new biological activities for this compound and its derivatives could pave the way for the development of first-in-class therapeutic agents for a host of challenging diseases.
Integration of Machine Learning and Artificial Intelligence in Halogenated Indazole Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the research and development of halogenated indazoles. These powerful computational tools can accelerate the discovery process by predicting the properties and activities of novel compounds, thereby reducing the time and cost associated with traditional experimental approaches.
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the biological activity of new halogenated indazole derivatives based on their structural features. benthamdirect.comnih.govresearchgate.net These models can help prioritize the synthesis of compounds with the highest probability of desired activity. For instance, ML models can be trained to predict the inhibitory potency of indazole derivatives against specific kinases or other enzymes. benthamdirect.com
Furthermore, AI can be employed in the de novo design of novel halogenated indazoles with optimized properties. Generative models can propose new chemical structures that are predicted to have high affinity and selectivity for a particular biological target. AI can also play a crucial role in predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is a critical aspect of drug development. The application of these computational approaches to this compound and its analogues will undoubtedly streamline the identification of promising drug candidates and chemical probes.
Development of Sustainable and Scalable Synthetic Methodologies
The advancement of halogenated indazole research is intrinsically linked to the development of sustainable and scalable synthetic methods. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the use of metal catalysts, which can be both environmentally unfriendly and costly.
Future research will focus on developing greener synthetic strategies for this compound and other halogenated indazoles. This includes the exploration of metal-free halogenation techniques, which offer a more environmentally benign alternative to traditional methods. rsc.orgresearchgate.net The use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), is also a key aspect of sustainable synthesis. nih.govacs.org
For large-scale production, the development of scalable synthetic processes is crucial. Flow chemistry, a technique where reactions are carried out in a continuously flowing stream rather than a batch, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov The application of flow chemistry to the synthesis of halogenated heterocyles is a promising area of research that could lead to more efficient and cost-effective manufacturing processes. nih.gov Furthermore, biocatalytic approaches, utilizing enzymes for specific halogenation reactions, represent an exciting frontier in sustainable synthesis.
Application in Chemical Biology Tools and Chemical Probes
The unique structural and chemical properties of this compound make it an excellent starting point for the development of sophisticated chemical biology tools and chemical probes. These tools are essential for dissecting complex biological pathways and understanding the mechanisms of disease.
The bromine at the 3-position can be readily functionalized to introduce a variety of reporter groups, such as fluorophores for fluorescence microscopy, biotin (B1667282) for affinity purification, or photoaffinity labels for identifying direct binding partners of the indazole core. This versatility allows for the creation of a diverse toolbox of chemical probes tailored for specific biological questions.
For example, a fluorescently labeled derivative of this compound could be used to visualize the subcellular localization of its target protein in living cells. An affinity-based probe could be employed to isolate and identify the binding partners of the indazole from complex cellular lysates, providing valuable insights into its mechanism of action. The development of such probes will be instrumental in advancing our understanding of the biological roles of the targets of halogenated indazoles and will facilitate the discovery of new therapeutic interventions.
Q & A
Q. What are the established synthetic routes for 3-Bromo-6-chloro-4-fluoro-1H-indazole, and how are intermediates characterized?
The synthesis of polyhalogenated indazoles typically involves sequential halogenation or coupling reactions. For example, halogenated aniline precursors (e.g., 3-chloro-4-fluoro aniline) can undergo diazotization and cyclization to form the indazole core, followed by bromination at specific positions using reagents like NBS (N-bromosuccinimide) . Intermediates are characterized via NMR (e.g., singlet at 8.4 ppm for NH in chloroacetamidobenzothiazole derivatives ), IR (e.g., C=O stretching at 1637 cm⁻¹ ), and mass spectrometry. Purity is confirmed via HPLC, with stock solutions prepared in DMSO or ethanol at concentrations ≤10 mM to avoid precipitation .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- 1H/13C NMR : To verify substituent positions and aromatic proton environments. For example, fluorine substituents induce characteristic deshielding in adjacent protons .
- High-resolution mass spectrometry (HRMS) : For exact mass confirmation (e.g., molecular weight 257.91 g/mol).
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) can resolve crystal structures, particularly for halogen-rich compounds, by refining against diffraction data .
- HPLC-UV : To assess purity (>98% for research-grade material ).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or MS data may arise from residual solvents, tautomerism, or halogen isotope effects (e.g., bromine’s 79/81 isotopic split). Strategies include:
- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and distinguish overlapping signals .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and optimize geometry for comparison with experimental data.
- Crystallographic validation : SHELX-refined X-ray structures provide unambiguous proof of regiochemistry .
- Control experiments : Re-synthesize intermediates to isolate and characterize tautomeric forms .
Q. What experimental designs are recommended for evaluating the bioactivity of halogenated indazoles in enzyme inhibition studies?
- Dose-response assays : Test compound concentrations from 1 nM–100 µM against target enzymes (e.g., kinases, phosphatases) using fluorescence-based substrates. Include positive controls (e.g., staurosporine for kinases) .
- Selectivity profiling : Screen against a panel of related enzymes to assess specificity. For example, indazoles with bulky halogens may exhibit selectivity for hydrophobic binding pockets .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying halogen positions) to correlate substituent effects with IC₅₀ values .
Q. How can regioselectivity challenges in halogenation be addressed during synthesis?
- Directing groups : Use protecting groups (e.g., Boc) to steer electrophilic bromination/chlorination to desired positions .
- Metal-mediated catalysis : Pd-catalyzed C-H activation enables site-selective halogenation under mild conditions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich aromatic positions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
